molecular formula C18H32N2O2 B2564160 2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034570-58-4

2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2564160
CAS RN: 2034570-58-4
M. Wt: 308.466
InChI Key: URQRGCIFHASONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” often involves complex organic reactions . For instance, the synthesis of 2H-Pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis of tetrahydropyridines and dihydro-2H-pyrans can be achieved via ring-expansion of monocyclopropanated heterocycles .


Molecular Structure Analysis

The molecular structure of “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is complex, involving multiple functional groups. The compound contains a cyclopentyl group, a piperidin-4-yl group, and a tetrahydro-2H-pyran-4-yl group.


Chemical Reactions Analysis

The chemical reactions involving “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” are likely to be complex due to the presence of multiple functional groups . For instance, the ring-expansion of monocyclopropanated heterocycles can lead to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Scientific Research Applications

Protein Kinase B (Akt) Inhibition

2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide: has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt). PKB plays a crucial role in intracellular signaling pathways related to growth and survival. Dysregulation of PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized the compound’s lipophilic substitution, resulting in ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases .

Oral Bioavailability Enhancement

The linker group between the piperidine and the lipophilic substituent was varied, leading to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides . These compounds exhibit potent inhibition of PKB and improved oral bioavailability. They have demonstrated efficacy in modulating PKB-related biomarkers in vivo and effectively inhibiting human tumor xenograft growth in animal models .

Availability

If you’re interested in obtaining this compound for your scientific research, it is available from suppliers such as Life Chemicals Inc. under the registry number ZINC000225561723 .

properties

IUPAC Name

2-cyclopentyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQRGCIFHASONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

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